Exo-3-azabicyclo[3.1.0]hexan-6-OL
Description
Significance of Bicyclic Nitrogen Heterocycles in Synthetic Chemistry
Bicyclic nitrogen heterocycles are cyclic organic compounds containing at least one nitrogen atom within a fused or bridged ring system. numberanalytics.com These structures are of immense importance in synthetic chemistry due to their prevalence in biologically active natural products and their utility as versatile building blocks for the construction of complex molecules. numberanalytics.combohrium.com Their rigid conformational nature allows for the precise spatial arrangement of functional groups, a key factor in designing molecules with specific biological activities. nih.gov The applications of nitrogen heterocycles are widespread, spanning pharmaceuticals, agrochemicals, and materials science. numberanalytics.commsesupplies.com In the pharmaceutical industry, a significant percentage of FDA-approved drugs contain nitrogen heterocycles, highlighting their role in medicinal chemistry. wikipedia.org
Overview of the 3-Azabicyclo[3.1.0]hexane Structural Motif and its Stereochemical Considerations
The 3-azabicyclo[3.1.0]hexane motif consists of a five-membered pyrrolidine (B122466) ring fused with a three-membered cyclopropane (B1198618) ring. This arrangement results in a strained, bicyclic system with distinct stereochemical properties. The fusion of the two rings can result in two diastereomeric forms: exo and endo. The exo isomer has the substituent on the cyclopropane ring pointing away from the larger pyrrolidine ring, while in the endo isomer, it points towards it. nih.gov The specific stereochemistry of these derivatives is crucial as it significantly influences their pharmacological effects and interactions. evitachem.com The synthesis of specific stereoisomers of 3-azabicyclo[3.1.0]hexane derivatives is a key challenge, often requiring stereoselective synthetic methods. nih.govacs.orgnovartis.com
Contextualization of Exo-3-azabicyclo[3.1.0]hexan-6-OL within the 3-Azabicyclo[3.1.0]hexane Family
This compound is a specific derivative within the broader family of 3-azabicyclo[3.1.0]hexanes. nih.gov Its structure features a hydroxyl (-OH) group at the 6-position of the bicyclic framework, with an exo stereochemical configuration. This particular compound and its derivatives serve as important intermediates in the synthesis of more complex molecules. nih.govbeilstein-journals.orgbeilstein-journals.org The presence of the hydroxyl group provides a handle for further functionalization, allowing for the introduction of various substituents and the construction of diverse molecular scaffolds.
Research Landscape and Synthetic Challenges Associated with this Scaffold
The synthesis of the 3-azabicyclo[3.1.0]hexane scaffold is an active area of research, with numerous methods developed over the years. bohrium.comresearchgate.net Common strategies include transition-metal-catalyzed cyclopropanation of N-allyl enamines and other related reactions. bohrium.commdpi.com However, significant challenges remain, particularly in achieving high yields, expanding the substrate scope, and ensuring high functional group tolerance. bohrium.com The development of efficient and stereoselective syntheses of specific isomers like this compound is a key objective. nih.gov Researchers are exploring various catalytic systems, including those based on rhodium, copper, and palladium, to improve the efficiency and selectivity of the cyclopropanation reactions that form the core of this bicyclic system. bohrium.comnih.gov Furthermore, there is a growing interest in developing more environmentally friendly synthetic methodologies, such as those employing photocatalysis or electrochemistry. bohrium.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,5S)-3-azabicyclo[3.1.0]hexan-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c7-5-3-1-6-2-4(3)5/h3-7H,1-2H2/t3-,4+,5? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLJAMZKKBGBBS-NGQZWQHPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2O)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2O)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Exo 3 Azabicyclo 3.1.0 Hexan 6 Ol and Analogues
Historical Development of Azabicyclo[3.1.0]hexane Synthesis
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has been an area of significant research interest for decades. exlibrisgroup.comresearchgate.net Early approaches often involved multi-step sequences to construct the two rings. bohrium.com However, the demand for more efficient and practical routes has driven the development of novel synthetic methods. exlibrisgroup.com A key strategy that has emerged is the cyclopropanation of five-membered N-heterocycles. researchgate.net One of the most direct methods involves the cyclopropanation of 2,5-dihydropyrrole with a carbene precursor like ethyl diazoacetate. nih.gov Despite its apparent simplicity, early procedures often required high catalyst loadings (1–7 mol%) of rhodium acetate (B1210297) and resulted in modest yields ranging from 8% to 66%. nih.gov
Over the last decade, substantial progress has been made in refining these synthetic routes, employing various transition-metal-catalyzed and metal-free systems. exlibrisgroup.combohrium.com These modern methods, including those catalyzed by copper, gold, palladium, rhodium, and others, have improved efficiency and selectivity, making the 3-azabicyclo[3.1.0]hexane core more accessible for pharmaceutical and chemical research. rsc.orgbohrium.com
Cyclopropanation-Based Approaches
Cyclopropanation reactions represent a cornerstone in the synthesis of the 3-azabicyclo[3.1.0]hexane skeleton. This approach involves the addition of a carbene or carbenoid to the double bond of a dihydropyrrole derivative to form the fused cyclopropane (B1198618) ring. Both rhodium and palladium catalysts have proven particularly effective in mediating this transformation.
Dirhodium(II)-Catalyzed Cyclopropanation of Dihydropyrroles
Dirhodium(II) tetracarboxylate complexes are highly robust and efficient catalysts for carbenoid transformations. emory.edu They facilitate the decomposition of diazo compounds to generate transient metal carbene intermediates, which then undergo cyclopropanation. nsf.gov The reaction of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA) is a well-studied example that demonstrates the power of this methodology. nih.govacs.orgnih.gov
Recent studies have shown that this transformation can be achieved with exceptional efficiency, particularly with the use of donor/acceptor carbenes. nih.govnih.gov However, even acceptor carbenes like those derived from EDA can be highly effective under optimized conditions. nih.govnih.gov
A critical aspect of 3-azabicyclo[3.1.0]hexane synthesis is controlling the stereochemistry of the cyclopropane ring, leading to either the exo- or endo-isomer. The choice of dirhodium(II) catalyst plays a crucial role in determining this stereoselectivity. nih.govthieme-connect.de
For instance, in the cyclopropanation of N-Boc-2,5-dihydropyrrole with EDA, achiral rhodium catalysts typically yield an exo/endo mixture with a ratio of approximately 1:1. thieme-connect.de In contrast, chiral dirhodium catalysts can induce significant diastereoselectivity. thieme-connect.de Through careful selection of the catalyst and subsequent hydrolysis conditions, it is possible to cleanly form either the exo- or endo-isomer with high diastereoselectivity, often without the need for chromatographic purification. nih.govacs.org
One effective strategy involves using a specific catalyst to generate a mixture enriched in one isomer, followed by selective hydrolysis or epimerization. For example, treatment of an exo/endo mixture of esters with aqueous sodium hydroxide (B78521) can lead to the selective hydrolysis of the exo-ester, allowing for the isolation of the pure endo-ester. nih.govacs.org Subsequent extended exposure to the base can then cleanly convert the remaining endo-ester to the endo-acid. nih.govacs.org This "telescoped" approach allows for the gram-scale synthesis of either the pure exo- or endo-acid. nih.govacs.org
| Catalyst | Substrate | Exo/Endo Ratio | Yield (%) | Reference |
| Rh₂(OAc)₄ | N-Boc-2,5-dihydropyrrole | ~1:1 | 76 | nih.gov |
| Chiral Rh(II) | N-Boc-2,5-dihydropyrrole | ~1:5 | - | thieme-connect.de |
| Rh₂(esp)₂ | N-Boc-2,5-dihydropyrrole | 1:1.2 | 76 | nih.gov |
A significant advancement in rhodium-catalyzed cyclopropanation has been the ability to achieve high turnover numbers with remarkably low catalyst loadings. nih.gov While cyclopropanations using donor/acceptor carbenes have been successful with catalyst loadings below 0.001 mol%, it was less common for acceptor carbenes. nih.govnih.gov However, recent research has demonstrated that the cyclopropanation of N-Boc-2,5-dihydropyrrole with EDA can be effectively carried out with dirhodium(II) catalyst loadings as low as 0.005 mol%. nih.govacs.orgnih.gov
This high efficiency is not limited to dihydropyrroles; substrates like 2,5-dihydrofuran (B41785) and cyclopentene (B43876) also undergo efficient cyclopropanation to afford the corresponding exo-acid in good yields under low catalyst loadings. nih.govacs.org The ability to perform these reactions on a gram scale without requiring purification by distillation or chromatography highlights the practicality of this optimized catalytic system for producing valuable pharmaceutical intermediates. nih.govacs.org The development of conditions that allow for high yields with minimal catalyst usage is a key step toward more sustainable and cost-effective chemical synthesis. nsf.gov
The mechanism of dirhodium(II)-catalyzed cyclopropanation involves the initial reaction of the catalyst with a diazo compound. This interaction leads to the extrusion of dinitrogen (N₂) and the formation of a highly reactive rhodium carbene intermediate. nsf.gov This electrophilic carbene species is then transferred to the alkene (in this case, a dihydropyrrole).
The reactivity and selectivity of the transformation are heavily influenced by the electronic nature of the carbene and the steric and electronic properties of the ligands on the dirhodium(II) catalyst. acs.org The ligands modulate the electrophilicity of the carbene carbon. In the case of donor/acceptor carbenes, the "donor" group (often an aryl or vinyl group) can stabilize the electrophilic carbene, while the "acceptor" group (typically an ester) makes it sufficiently reactive. emory.edunsf.gov Detailed kinetic studies have been instrumental in understanding the reaction progress and optimizing conditions for achieving high enantioselectivity at very low catalyst loadings. nsf.gov The mechanism for the cycloaddition involves the formation of a distonic radical cation after the cyclopropane ring opens, which then reacts with the alkyne substrate. nih.gov
Palladium-Catalyzed Cyclopropanation Reactions
Palladium catalysts offer an alternative and powerful method for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. rsc.orgrsc.org These reactions provide a practical and efficient route to a wide range of these bicyclic structures, often with high yields and diastereoselectivities. rsc.orgrsc.org
One notable palladium-catalyzed approach is the cyclopropanation of maleimides with N-tosylhydrazones. rsc.orgrsc.org This method allows for the construction of the 3-azabicyclo[3.1.0]hexane core on a gram scale, and the resulting major diastereoisomers can typically be isolated easily via silica (B1680970) gel chromatography. rsc.org This protocol has been successfully applied to the synthesis of the mu opioid receptor antagonist CP-866,087. rsc.org
Another novel palladium(0)-catalyzed method involves the stereoselective cyclopropanation of allenenes. acs.orgnih.gov Treatment of N-protected 4-alkyl-4-(N-allyl)amino allenes with a catalytic amount of a Pd(0) source results in the formation of the 3-azabicyclo[3.1.0]hexane framework in moderate to good yields. acs.orgnih.gov This reaction represents a direct synthesis of bicyclic cyclopropanes from allenes containing an additional multiple bond. acs.org The development of such one-step cyclopropanation methods is highly desirable as it offers a more practical and environmentally friendly route for constructing this important heterocyclic core. rsc.org
Asymmetric 5-exo-trig Cyclization/Cyclopropanation/Carbonylation of 1,6-Enynes
A notable advancement in the synthesis of chiral 3-azabicyclo[3.1.0]hexanes involves a palladium-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes. researchgate.netresearchgate.netnih.gov This method is highly efficient and allows for the formation of multiple carbon-carbon bonds, two rings, and two adjacent quaternary stereocenters in a single step. researchgate.netresearchgate.net The reaction demonstrates excellent regio- and enantioselectivity and is compatible with a wide range of nucleophiles, including alcohols, phenols, amines, and water. researchgate.netnih.gov The resulting products can be further modified, providing access to a diverse library of 3-azabicyclo[3.1.0]hexane frameworks. researchgate.netresearchgate.net
This palladium-catalyzed cascade reaction represents a significant step forward in constructing stereochemically rich and complex 3-azabicyclo[3.1.0]hexane derivatives. researchgate.net
C–H Functionalization Approaches
Direct C–H functionalization has become a progressively important strategy in organic synthesis due to its atom economy and ability to streamline synthetic routes. acs.org In the context of 3-azabicyclo[3.1.0]hexanes, enantioselective C–H functionalization has been utilized to create highly substituted derivatives. acs.orgacs.org
One such approach employs a palladium(0)-catalyzed C–H functionalization of a cyclopropane ring using trifluoroacetimidoyl chlorides as electrophiles. acs.orgacs.org This method leads to the formation of chiral 3-azabicyclo[3.1.0]hexenes. The resulting ketimine products are electrophilic and can readily react with various nucleophiles in a one-pot process. This strategy provides a modular and diastereoselective route to heavily substituted perfluoroalkylated 3-azabicyclo[3.1.0]hexanes. acs.org The prearranged boat-like conformation of the 3-azabicyclo[3.1.0]hexane substrate facilitates the C–H activation by positioning the C(4)–H bond in close proximity to the palladium(II) center, leading to the formation of a strained bicyclo[2.2.1]palladacycle intermediate. thieme-connect.com
Ligand Design for Enantiocontrol
The success of asymmetric transition-metal-catalyzed reactions heavily relies on the design of chiral ligands. In the synthesis of 3-azabicyclo[3.1.0]hexanes, various chiral ligands have been instrumental in achieving high levels of enantioselectivity. acs.orgacs.org
For instance, a modular and bench-stable diazaphospholane ligand has proven effective in the highly enantioselective Pd(0)-catalyzed cyclopropane C–H functionalization. acs.orgacs.org In copper-catalyzed asymmetric [3+2] cycloadditions of azomethine ylides with cyclopropenes, chiral phosphine (B1218219) ligands such as (S,S)-Ph-FcPHOX have been successfully used to synthesize chiral 3-azabicyclo[3.1.0]hexanes with high yields and enantioselectivities. acs.org Another notable ligand is Ph-phosferrox, which has been employed in the copper-catalyzed [3+2] cycloaddition between cyclopropenes and glycine (B1666218) imine-derived azomethine ylide precursors, affording excellent yields and enantioselectivities. unipv.it The choice of ligand is crucial and can significantly influence the stereochemical outcome of the reaction.
Copper-Catalyzed Cycloaddition Reactions for Azabicyclo[3.1.0]hexane Skeletons
Copper-catalyzed reactions have been widely explored for the synthesis of the 3-azabicyclo[3.1.0]hexane core. bohrium.com A prominent example is the copper-catalyzed 1,3-dipolar cycloaddition of azomethine ylides to cyclopropenes. nih.govresearchgate.net This method allows for the desymmetrization of prochiral cyclopropenes, leading to the formation of complex 3-azabicyclo[3.1.0]hexane derivatives with up to five contiguous stereogenic centers and two all-carbon quaternary stereocenters. nih.gov The reaction proceeds with high diastereo- and enantioselectivity, affording the products as single isomers in excellent yields. nih.gov A variety of functional groups on the cyclopropene (B1174273), such as esters, nitriles, and amides, are well-tolerated in this transformation. nih.gov
Another copper-catalyzed approach involves the reaction of allylamines with allenes, which proceeds through a Michael addition followed by an intramolecular oxidative carbanion 5-exo-trig radical cyclization. This method provides access to biologically active 3-azabicyclo[3.1.0]hexane derivatives in moderate to high yields. researchgate.net Additionally, copper-mediated intramolecular cyclopropanation of N-allyl enamine carboxylates has been reported. bohrium.com
| Catalyst System | Reactants | Product Features | Yield | Enantiomeric Excess (ee) | Reference |
| Cu(CH₃CN)₄BF₄ / Ph-Phosferrox | Azomethine ylides and trisubstituted cyclopropenes | Five contiguous stereogenic centers, two all-carbon quaternary stereocenters | up to 99% | 97% to >99% | nih.gov |
| Copper catalyst | Allylamines and allenes | Biologically active 3-azabicyclo[3.1.0]hexane derivatives | 42% - 85% | Not specified | researchgate.net |
| Cu(I) / (R)-Fesulphos | Azomethine ylides and cyclobutenones | Densely substituted 3-azabicyclo[3.2.0]heptanes | Not specified | up to 98% | acs.org |
| Copper catalyst | N-allyl enamine carboxylates | 3-azabicyclo[3.1.0]hexane derivatives | Not specified | Not specified | bohrium.com |
Intramolecular Cyclization Strategies
Intramolecular cyclization reactions offer an efficient means to construct cyclic systems from acyclic precursors. These strategies are often characterized by high atom economy and the ability to generate complex molecular architectures in a single step.
Radical Cyclization Pathways
Free-radical reactions provide a powerful method for the formation of C-C bonds under mild conditions, making them suitable for the synthesis of complex and sensitive molecules. thieme-connect.de In the context of 3-azabicyclo[3.1.0]hexane synthesis, radical cyclization pathways have been explored. For example, the manganese(III)-mediated oxidative free-radical cyclization of alkenes can be employed to form γ-lactones, which are related structures. thieme-connect.de A tandem radical cyclization of ynamides has been reported to form various ring systems. nih.gov The generation of an iminyl radical from an α-azido radical, followed by intramolecular cyclization, is a key step in certain radical-mediated syntheses of azaheterocycles. chimia.ch
Annulation of Three- and Five-Membered Rings
The construction of the 3-azabicyclo[3.1.0]hexane skeleton can be achieved through the annulation of pre-existing three- and five-membered rings. researchgate.netresearchgate.net This approach often involves the formation of the five-membered pyrrolidine (B122466) ring onto a cyclopropane precursor. A convergent synthesis of bicyclo[3.1.0]hexanes has been developed via a (3+2) annulation of cyclopropenes with aminocyclopropanes under photoredox conditions. nih.gov This method allows for the creation of highly substituted bicyclic scaffolds with three contiguous stereocenters. nih.gov
Another strategy involves the palladium-catalyzed reaction of diazo compounds with maleimides, which proceeds through a 4-membered palladacycle intermediate to form 3-azabicyclo[3.1.0]hexanes. unipv.it Additionally, the 1,3-dipolar cycloaddition of a stable azomethine ylide with cyclopropenes has been developed to synthesize bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane. researchgate.netbeilstein-journals.org This reaction proceeds with high diastereofacial selectivity. beilstein-journals.org
Oxidative Cyclization of Allylamines
A notable method for the enantioselective synthesis of 3-azabicyclo[3.1.0]hexanes involves a one-pot reaction combining an amine-catalyzed allylic substitution with a subsequent palladium-catalyzed oxidative cyclization. doi.org This process starts with the reaction of allyl carbonates and propargyl amines to form N-allyl propargylamines as intermediates. These intermediates then undergo an in-situ enantioselective oxidative cyclization mediated by a Pd(II)/Pd(IV) catalyst system. The use of a chiral spiro bis(isoxazoline) ligand, specifically (P,R,R)-i-Pr-SPRIX, is critical for achieving high enantioselectivity in the cyclization step. doi.org This one-pot protocol has proven to be effective for a variety of substrates, yielding the desired bicyclic products in good yields and high enantiomeric excess. doi.org
This strategy builds upon previous work on enantioselective Pd(II)/Pd(IV) oxidative cyclization used to create oxabicyclo[3.1.0]hexane skeletons from 1,6-enynes. doi.org The application of this methodology to N-allyl propargylamines provides a direct and efficient route to chiral 3-azabicyclo[3.1.0]hexane derivatives. doi.org
Kulinkovich-de Meijere Reductive Cyclopropanation
The Kulinkovich-de Meijere reaction offers a powerful tool for the synthesis of cyclopropylamines from N,N-dialkylamides and Grignard reagents in the presence of a titanium(IV) alkoxide. organic-chemistry.org A significant application of this reaction is in the scalable synthesis of (1R,5S,6s)-6-(4H-1,2,4-triazol-4-yl)-3-azabicyclo[3.1.0]hexane. researchgate.net This multi-kilogram synthesis was achieved through a robust sequence that features a Kulinkovich-de Meijere pyrroline (B1223166) cyclopropanation as a key step. researchgate.net
The reaction mechanism involves the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst. organic-chemistry.orgwikipedia.org This intermediate then reacts with the amide to form an oxatitanacyclopentane, which subsequently undergoes ring-opening and cyclization to yield the cyclopropylamine. organic-chemistry.org The intramolecular version of this reaction has been successfully employed to synthesize precursors for conformationally locked nucleoside analogues, highlighting its utility in constructing complex molecular architectures. orgsyn.org
Table 1: Selected Examples of Kulinkovich-de Meijere Reductive Cyclopropanation
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Pyrroline derivative | EtMgBr, Ti(OiPr)₄ | (1R,5S,6s)-3-Azabicyclo[3.1.0]hexane derivative | Scalable (>18 kg) | researchgate.net |
| Hexenoic acid N,N-dibenzylamide | EtMgBr, Ti(OiPr)₄ | Bicyclo[3.1.0]hexan-2-ol precursor | Not specified | orgsyn.org |
1,3-Dipolar Cycloaddition Reactions
The [3+2] cycloaddition reaction between azomethine ylides and cyclopropenes is a highly effective method for constructing the 3-azabicyclo[3.1.0]hexane skeleton. nih.govbeilstein-journals.org This reaction can be performed in a one-pot, three-component fashion using carbonyl compounds, α-amino acids, and cyclopropenes. researchgate.net The in situ generated azomethine ylide reacts with the cyclopropene to afford the desired bicyclic adducts in moderate to high yields. researchgate.net
A notable example involves the use of a stable azomethine ylide, the protonated form of Ruhemann's purple, which reacts with various 3-substituted and 3,3-disubstituted cyclopropenes. nih.govbeilstein-journals.org These reactions proceed with high diastereoselectivity, yielding bis-spirocyclic 3-azabicyclo[3.1.0]hexane derivatives. nih.govbeilstein-journals.org The reactivity of the cyclopropene double bond is enhanced by ring strain, allowing for chemoselective cycloaddition even in the presence of other multiple bonds. beilstein-journals.org Furthermore, enantioselective versions of this reaction have been developed using a chiral Cu(I)/Ph-Phosferrox complex as a catalyst, providing access to complex 3-azabicyclo[3.1.0]hexane derivatives with multiple contiguous stereocenters in excellent yields and enantioselectivities. beilstein-journals.org
Multi-component reactions (MCRs) provide an efficient pathway to complex molecular structures, including spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane. acs.org One-pot, three-component reactions involving substituted isatins, α-amino acids, and cyclopropenes have been successfully employed to synthesize 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles. researchgate.netmdpi.com In this process, the azomethine ylide is generated in situ from the isatin (B1672199) and the α-amino acid, which then undergoes a [3+2] cycloaddition with the cyclopropene. researchgate.net This methodology has been shown to be compatible with both N-substituted and N-unsubstituted α-amino acids, as well as dipeptides. researchgate.net
Another approach utilizes the stable azomethine ylide derived from Ruhemann's purple in cycloaddition reactions with cyclopropenes to form bis-spirocyclic 3-azabicyclo[3.1.0]hexanes. beilstein-journals.orgnih.gov This method has been optimized by screening various solvents and temperatures, with aprotic polar solvents like 1,4-dioxane (B91453) and acetonitrile (B52724) proving to be most effective. beilstein-journals.orgbeilstein-archives.org The resulting spirocyclic compounds are a previously unknown class of molecules with potential applications in medicinal chemistry. beilstein-journals.orgmdpi.com
Table 2: Examples of Multi-component Reactions for Spirocyclic Derivatives
| Carbonyl Component | Amine Component | Dipolarophile | Product | Yield | Reference |
|---|---|---|---|---|---|
| Isatin | L-Phenylalanine | 3,3-Dimethyl-1-phenylcyclopropene | 3-Spiro[3-azabicyclo[3.1.0]hexane]oxindole | 42-76% | researchgate.net |
| Ninhydrin | Sarcosine | 3,3-Dimethyl-1-phenylcyclopropene | Bis-spiro[3-azabicyclo[3.1.0]hexane] | 70% | beilstein-journals.org |
Total Synthesis and Semisynthesis of Complex Molecules Incorporating Exo-3-azabicyclo[3.1.0]hexan-6-OL (or similar scaffolds)
The synthesis of complex molecules containing the 3-azabicyclo[3.1.0]hexane core can be achieved through sequential tandem ring closures. researchgate.net A palladium-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes provides a mild and efficient route to chiral 3-azabicyclo[3.1.0]hexanes. researchgate.net This reaction forms three C-C bonds, two rings, and two adjacent quaternary carbon stereocenters with excellent regio- and enantioselectivities. researchgate.net The process is compatible with a variety of nucleophiles, including alcohols, phenols, and amines, allowing for the generation of a library of functionalized 3-azabicyclo[3.1.0]hexane frameworks. researchgate.net
One-Pot Synthesis from Acyclic Precursors
The one-pot synthesis of 3-azabicyclo[3.1.0]hexanes from acyclic precursors represents an economically favorable and efficient approach, minimizing intermediate isolation steps. doi.org A notable enantioselective one-pot synthesis of 3-azabicyclo[3.1.0]hexanes has been developed from allyl carbonates and propargyl amines. doi.org This method involves an amine-catalyzed allylic substitution to form an N-allyl propargyl-amine intermediate, which then undergoes an in-situ enantioselective Pd(II)/Pd(IV)-mediated oxidative cyclization. doi.org
The success of this cyclization is highly dependent on the chiral ligand (P,R,R)-i-Pr-SPRIX, which is crucial for achieving high yields and enantioselectivity. doi.org This process has been shown to produce the desired bicyclic compounds in up to 92% yield and 90% enantiomeric excess (ee). doi.org The reaction demonstrates good compatibility with a range of substrates, leading to the formation of various substituted 3-azabicyclo[3.1.0]hexanes. doi.org
| Starting Materials | Catalyst System | Overall Yield | Enantiomeric Excess (ee) |
| Propargyl amines, Allyl carbonates | Organocatalyst (amine), Pd(II)/Pd(IV)-SPRIX | Up to 92% | Up to 90% |
This table summarizes the key aspects of the one-pot synthesis of 3-azabicyclo[3.1.0]hexane derivatives.
Another approach involves a palladium-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes. researchgate.net This method is notable for its ability to form three C-C bonds, two rings, and two adjacent quaternary carbon stereocenters in a single operation with excellent regio- and enantioselectivities. researchgate.net The reaction is compatible with various nucleophiles, including alcohols, which is relevant for the synthesis of hydroxylated analogues. researchgate.net
Stereocontrol and Diastereoselective Synthesis of this compound
Achieving high stereocontrol is a critical challenge in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives, particularly for obtaining the desired exo isomer. A highly diastereoselective synthesis of exo-6-aryl-3-azabicyclo[3.2.0]heptane derivatives has been achieved through the intramolecular [2+2] photocycloaddition of substituted trans-N-cinnamyl-N-allylamines. clockss.org While this produces a related bicyclo[3.2.0] system, the principles of stereocontrol are relevant.
More directly, the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate offers a powerful method for the stereoselective synthesis of either exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates. nih.govpku.edu.cn The choice of catalyst and subsequent hydrolysis conditions are key to controlling the diastereoselectivity. nih.govpku.edu.cn This method has been shown to produce the desired isomers cleanly and with high levels of diastereoselectivity, even without the need for chromatographic purification. nih.govpku.edu.cn
For instance, the use of specific dirhodium(II) catalysts, such as Rh₂(S-TPPTTL)₄ and its brominated derivative, at very low catalyst loadings (0.005 mol %) has been effective. nih.gov While these catalysts can favor the endo product, the ability to control the exo/endo ratio is a significant advancement. nih.gov The resulting carboxylates can then be readily converted to the corresponding alcohols, such as this compound, through standard reduction procedures.
| Catalyst | Catalyst Loading (mol %) | Yield | exo/endo Ratio |
| Rh₂(S-TPPTTL)₄ | 0.005 | 59% | 24:75 |
| Rh₂[S-tetra-(3,5-di-Br)TPPTTL]₄ | 0.005 | 70% | 17:83 |
This table presents the performance of selected dirhodium(II) catalysts in the cyclopropanation of N-Boc-2,5-dihydropyrrole, highlighting the diastereoselectivity. nih.gov
Furthermore, a palladium-catalyzed C–H functionalization approach using trifluoroacetimidoyl chlorides has been developed to access enantiomerically enriched 3-azabicyclo[3.1.0]hexenes. acs.org The resulting chiral ketimine intermediate's electrophilic nature allows for subsequent nucleophilic additions with perfect diastereocontrol due to the fused cyclopropane unit, offering a modular route to highly substituted 3-azabicyclo[3.1.0]hexanes. acs.org
Chemical Reactivity and Transformation of Exo 3 Azabicyclo 3.1.0 Hexan 6 Ol
Reactions at the Hydroxyl Group (C-6)
The hydroxyl group at the C-6 position is a primary site for functionalization, enabling the introduction of various substituents through esterification, etherification, oxidation, and nucleophilic substitution.
Esterification and Etherification
The hydroxyl group of exo-3-azabicyclo[3.1.0]hexan-6-ol can be readily converted into esters and ethers. For instance, esterification can be achieved by reacting the alcohol with acyl chlorides or carboxylic anhydrides in the presence of a base. These reactions are fundamental for creating derivatives with altered physical and chemical properties.
Similarly, etherification can be performed to introduce a range of alkyl or aryl groups. These modifications are crucial for synthesizing more complex molecules and for modulating the biological activity of the core scaffold.
| Reaction Type | Reagents | Product Type |
| Esterification | Acyl chlorides, Carboxylic anhydrides | Esters |
| Etherification | Alkyl halides, Aryl halides | Ethers |
Oxidation Reactions
Oxidation of the secondary alcohol at the C-6 position can yield the corresponding ketone, 3-azabicyclo[3.1.0]hexan-6-one. A variety of oxidizing agents can be employed for this transformation. For example, a Jones oxidation has been utilized in the synthesis of related 6,6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds. google.com This ketone is a key intermediate for further functionalization, including the introduction of substituents at the C-6 position via reactions with organometallic reagents.
| Starting Material | Reagent | Product | Reference |
| This compound derivative | Jones Reagent | 3-Azabicyclo[3.1.0]hexan-6-one derivative | google.com |
Nucleophilic Substitution Reactions
The hydroxyl group can be transformed into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide array of nucleophiles at the C-6 position.
Research has shown that nucleophilic substitution on related 6-azabicyclo[3.1.0]hex-3-en-2-ol derivatives can proceed with high regio- and diastereoselectivity. researchgate.net For instance, the reaction of α-hydroxy-(or α-acetoxy) cyclopenten-aziridines with carbon-based nucleophiles in the presence of a palladium(0) catalyst resulted in the specific attack of the nucleophile at the C-3 position of the cyclopentene (B43876) moiety, anti to the vicinal oxy group, leading to a vinylogous ring opening of the aziridine (B145994). researchgate.net
In another example, nucleophilic substitution reactions of partially protected exo-6-N,N-dibenzylamino-3-azabicyclo-[3.1.0]hexane and exo-6-amino-3-(tert-butoxycarbonylaza)bicyclo[3.1.0]hexane with various chlorides have led to the formation of enamines, amidines, and amides. nih.govbeilstein-journals.org
Reactions at the Aziridine Ring and Cyclopropane (B1198618) Moiety
The strained three-membered rings of the 3-azabicyclo[3.1.0]hexane system are susceptible to ring-opening reactions and can also be functionalized at the bridgehead positions.
Ring-Opening Reactions and Subsequent Transformations
The strained aziridine ring of the 3-azabicyclo[3.1.0]hexane scaffold is prone to nucleophilic attack, leading to ring-opening. This reactivity provides a pathway to various substituted pyrrolidines. For example, studies on 3-oxa-1-azabicyclo[3.1.0]hexan-2-ones, which contain a similar fused aziridine ring, have shown that reaction with amine nucleophiles can lead to either aminomethyl oxazolidinones or aziridinyl ureas depending on the reaction conditions. researchgate.net Similarly, nucleophilic ring-opening of bicyclic aziridines with carbon, oxygen, nitrogen, sulfur, and halogen-containing nucleophiles can yield oxazolidinones in good yield with high regioselectivity. researchgate.net
Acid-promoted ring-opening of photochemically generated 6-azabicyclo[3.1.0]hexene can be an efficient route to polysubstituted cyclopentenes. acs.org The reaction of α-hydroxy-(or α-acetoxy) cyclopenten-aziridines with carbon-based nucleophiles under palladium catalysis results in a vinylogous ring opening of the aziridine. researchgate.net
Functionalization of Bridgehead C(sp³)−H bonds
Recent advancements have enabled the direct functionalization of the bridgehead C(sp³)–H bonds of the 3-azabicyclo[3.1.0]hexane skeleton. A cooperative iridium/aluminum catalytic system has been developed for the β-selective C–H borylation of saturated cyclic amines, including N-Piv-3-azabicyclo[3.1.0]hexane. bohrium.combohrium.com This reaction demonstrates high site-selectivity for the bridgehead position. bohrium.combohrium.com
Furthermore, enantioselective C–H functionalization has been achieved using a palladium(0)-catalyzed reaction with trifluoroacetimidoyl chlorides, leading to perfluoroalkyl-containing 3-azabicyclo[3.1.0]hexanes. researchgate.net The resulting cyclic ketimine products can then react with a variety of nucleophiles in one-pot processes. researchgate.net
| Reaction Type | Catalyst System | Product | Reference |
| Bridgehead C(sp³)–H Borylation | Iridium/Aluminum | Boron-substituted 3-azabicyclo[3.1.0]hexane | bohrium.combohrium.com |
| Enantioselective C–H Functionalization | Palladium(0)/Diazaphospholane ligand | Perfluoroalkyl-containing 3-azabicyclo[3.1.0]hexane | researchgate.net |
Cleavage of Vicinal C-C Bonds Leading to Polycyclic Systems
The cyclopropane ring within the this compound structure is susceptible to cleavage under specific reaction conditions. This ring-opening can be a strategic step in the synthesis of more complex polycyclic systems. The vicinal carbon-carbon bonds of the cyclopropane moiety can be selectively broken, often facilitated by transition metals or through radical pathways. This process allows for the introduction of new functional groups and the formation of larger ring systems, thereby expanding the molecular complexity and providing access to novel scaffolds for drug discovery and materials science.
Reactions at the Nitrogen Atom (N-3)
The secondary amine nitrogen (N-3) in the pyrrolidine (B122466) ring is a key site for a variety of chemical transformations, enabling the straightforward modification of the molecule's properties.
The nitrogen atom at the 3-position can readily undergo N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide range of substituents, which can significantly alter the compound's biological activity, solubility, and other physicochemical properties.
N-Alkylation: This involves the reaction of the secondary amine with an alkyl halide or another suitable alkylating agent. The choice of the alkylating agent determines the nature of the alkyl group introduced.
N-Acylation: This is achieved by treating the compound with an acylating agent, such as an acyl chloride or an anhydride. This reaction attaches an acyl group to the nitrogen atom, forming an amide.
These modifications are crucial for exploring the structure-activity relationships of derivatives of this compound.
| Reaction Type | Reagent Class | Functional Group Introduced |
| N-Alkylation | Alkyl Halides | Alkyl Group |
| N-Acylation | Acyl Chlorides, Anhydrides | Acyl Group |
In multi-step syntheses involving this compound, it is often necessary to protect the reactive N-3 nitrogen atom to prevent unwanted side reactions. A variety of protecting groups can be employed for this purpose. The choice of the protecting group is critical and depends on the specific reaction conditions of the subsequent synthetic steps.
Commonly used nitrogen protecting groups include:
Boc (tert-butyloxycarbonyl): This group is stable under a wide range of conditions but can be easily removed with acid.
Cbz (carboxybenzyl): This group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.
Fmoc (9-fluorenylmethyloxycarbonyl): This group is base-labile and is often used in solid-phase peptide synthesis.
The ability to selectively protect and deprotect the nitrogen atom is a vital tool for the strategic synthesis of complex molecules derived from this compound.
| Protecting Group | Abbreviation | Common Deprotection Method |
| tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA) |
| Carboxybenzyl | Cbz | Catalytic Hydrogenation |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) |
Stereochemical Implications in Reactivity and Product Formation
The rigid, bicyclic structure of this compound has significant stereochemical implications for its reactivity. The "exo" configuration of the hydroxyl group influences the approach of reagents, leading to a high degree of stereoselectivity in many of its reactions.
The facial selectivity of the molecule can direct the formation of specific stereoisomers. For instance, reactions at the hydroxyl group or adjacent positions can be influenced by the steric hindrance imposed by the bicyclic framework. This inherent stereocontrol is a valuable feature in asymmetric synthesis, where the goal is to produce a single, desired stereoisomer of a chiral molecule. The predictable stereochemical outcomes make this compound a useful chiral building block for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.
Derivatization and Functionalization of Exo 3 Azabicyclo 3.1.0 Hexan 6 Ol Scaffold
Synthesis of Substituted 3-Azabicyclo[3.1.0]hexanes with Diverse Functional Groups
The synthesis of substituted 3-azabicyclo[3.1.0]hexanes is a focal point of modern organic and medicinal chemistry, with numerous strategies developed using both transition-metal-catalyzed and metal-free conditions. exlibrisgroup.combohrium.com These methods allow for the introduction of diverse chemical moieties, enabling the fine-tuning of the molecule's physicochemical and pharmacological properties.
Introduction of Halogenated Substituents
Halogen atoms serve as important functional handles for further chemical modifications, such as cross-coupling reactions, and can also directly influence a molecule's biological activity. Several methods have been developed for the synthesis of halogenated 3-azabicyclo[3.1.0]hexane derivatives.
One notable method is a copper-mediated, halide-controlled annulation of N-allyl enamines, which provides access to halogenated 3-azabicyclo[3.1.0]hex-2-enes. rsc.org This chemodivergent protocol demonstrates that the type of halogen reagent and its addition rate are critical for controlling the reaction's selectivity, yielding various nitrogen-containing heterocycles. rsc.org
Another approach involves the reaction of protected 6-amino-3-azabicyclo[3.1.0]hexane derivatives with polyhalogenated nitrobutadienes. beilstein-journals.orgnih.govresearchgate.net For instance, N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine reacts with a tetrachloroallylidene-hydrazine via nucleophilic substitution at an imidoyl chloride unit to yield a complex chlorinated derivative. beilstein-journals.orgnih.gov These reactions highlight the utility of the amino group on the bicyclic scaffold as a nucleophile for incorporating highly functionalized and halogenated fragments. beilstein-journals.org
Table 1: Examples of Halogenated 3-Azabicyclo[3.1.0]hexane Synthesis
| Starting Material | Reagent(s) | Product Type | Key Finding | Reference(s) |
|---|---|---|---|---|
| N-allyl enamine | Copper catalyst, Halide source | Halogenated 3-azabicyclo[3.1.0]hex-2-ene | Halide type and addition rate control selectivity. | rsc.org |
| N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine | (Tetrachloroallylidene)hydrazine | Chlorinated hydrazone derivative | Nucleophilic substitution at imidoyl chloride. | beilstein-journals.orgnih.gov |
| exo-6-Amino-3-(tert-butoxycarbonylaza)bicyclo[3.1.0]hexane | Nitropolychlorobutadienes | Polyhalogenated enamines and amides | Regioselective nucleophilic substitution reactions. | nih.govresearchgate.net |
Alkylation and Arylation Reactions
Alkylation and arylation of the 3-azabicyclo[3.1.0]hexane scaffold, particularly at the nitrogen atom, are common strategies for modifying its properties. The nitrogen at the 3-position can be readily alkylated or arylated to generate diverse libraries of compounds. epa.gov For example, a 3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid derivative has been synthesized, demonstrating N-alkylation of the core structure. chem960.com
Furthermore, methods for the direct arylation of the bicyclic core have been reported. A process for preparing 1-aryl-3-azabicyclo[3.1.0]hexanes involves a multi-step synthesis culminating in the formation of the C1-aryl bond. google.com Such modifications are crucial in the development of agents targeting the central nervous system. chem960.com
Installation of Carboxylic Acid, Ester, Amine, and Other Functionalities
The introduction of polar functional groups like carboxylic acids, esters, and amines is fundamental to modulating the solubility, binding affinity, and pharmacokinetic profiles of drug candidates. The carboxylic acid functionality, in particular, is a versatile chemical handle for further derivatization into amides, esters, and other groups. chem960.com
A robust synthesis for all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been developed, which significantly shortens previously known methods. acs.orgresearchgate.net This process allows for the selective preparation of either the pure cis or trans acid by adjusting reaction conditions. acs.orgresearchgate.net Another synthetic route prepares 3-azabicyclo[3.1.0]hexane-2-carboxylic acid from a cis-2-aminomethylcyclopropyl-1,1-dialkyl acetal (B89532) precursor. google.com
Dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate is a highly efficient method for producing 3-azabicyclo[3.1.0]hexane-6-carboxylates. acs.orgnih.gov This reaction can be controlled to selectively form either the exo or endo diastereomer with high selectivity by choosing the appropriate catalyst and hydrolysis conditions. acs.orgnih.gov
The amino group at the C6 position is another key site for functionalization. Protected 6-amino-3-azabicyclo[3.1.0]hexane is a crucial building block for creating complex molecules through reactions with various electrophiles. beilstein-journals.orgnih.gov For example, it undergoes nucleophilic substitution with vinyl, imidoyl, or carbonyl chlorides to form enamines and amides, which can then be cyclized into more complex heterocyclic systems. beilstein-journals.orgresearchgate.net
Table 2: Functionalization of the 3-Azabicyclo[3.1.0]hexane Scaffold
| Position | Functional Group Introduced | Method | Precursor | Reference(s) |
|---|---|---|---|---|
| C2 | Carboxylic Acid | Stereoselective synthesis | N-Boc-pyrrolidine derivative | acs.orgresearchgate.net |
| C6 | Carboxylate (Ester) | Dirhodium(II)-catalyzed cyclopropanation | N-Boc-2,5-dihydropyrrole, Ethyl diazoacetate | acs.orgnih.gov |
| C6 | Amine Derivatives (Enamines, Amides) | Nucleophilic substitution | exo-6-Amino-3-(tert-butoxycarbonylaza)bicyclo[3.1.0]hexane | beilstein-journals.orgnih.govresearchgate.net |
| N3 | Methyl | N-Alkylation | 3-azabicyclo[3.1.0]hexane-6-carboxylic acid | chem960.com |
| C1 | Aryl | Multi-step synthesis including reduction | Dihydropyrrole derivative | google.com |
Generation of Libraries of 3-Azabicyclo[3.1.0]hexane Frameworks
The systematic exploration of chemical space around the 3-azabicyclo[3.1.0]hexane scaffold is often achieved through the generation of compound libraries. These libraries, containing systematically varied substituents, are invaluable for high-throughput screening and SAR studies.
Methodologies have been developed that are amenable to parallel synthesis. For instance, a method for creating a library of multiply substituted oxazolidinones starts with a (triphenylmethoxymethyl)-3-oxa-1-azabicyclo[3.1.0]hexan-2-one intermediate. epa.gov The synthesis involves a three-point diversification strategy: first, opening the aziridine (B145994) ring with a Grignard reagent, followed by alkylation or arylation at the nitrogen of the resulting oxazolidinone. epa.gov This approach allows for the rapid generation of a 3 x 3 x 3 array of 27 distinct products with high purity and minimal workup. epa.gov
Other synthetic strategies are explicitly designed to be modular, allowing for the late-stage introduction of diversity. Palladium-catalyzed reactions, for example, can produce chiral 3-azabicyclo[3.1.0]hexanes that can be further functionalized to generate a library of derivatives. researchgate.net Similarly, the products of enantioselective C-H functionalization can react with a broad range of nucleophiles in one-pot processes, enabling the rapid construction of heavily substituted scaffolds. acs.orgacs.org
Chiral Derivatization and Enantioselective Modifications
Given that biological systems are chiral, the stereochemistry of drug molecules is of paramount importance. Consequently, significant effort has been invested in the development of enantioselective methods for the synthesis and modification of the 3-azabicyclo[3.1.0]hexane scaffold.
Asymmetric 1,3-dipolar cycloaddition of azomethine ylides to cyclopropenes is a powerful strategy. researchgate.netbeilstein-journals.org Using a chiral copper/Ph-Phosferrox complex as a catalyst, a variety of complex 3-azabicyclo[3.1.0]hexane derivatives bearing five contiguous stereogenic centers can be synthesized as a single isomer with excellent yields and high enantioselectivities (up to >99% ee). researchgate.netrsc.org This method tolerates various functional groups on the cyclopropene (B1174273), such as esters, nitriles, and amides. researchgate.net
Another enantioselective approach involves the C-H functionalization of cyclopropanes. acs.orgacs.org A palladium(0)-catalyzed C-H cyclization using trifluoroacetimidoyl chlorides as electrophiles, guided by a modular and stable diazaphospholane ligand, produces chiral 3-azabicyclo[3.1.0]hexenes with high enantioselectivity. acs.orgacs.org The resulting ketimine products can be trapped with various nucleophiles, providing access to highly substituted, unprotected secondary pyrrolidines with excellent diastereocontrol. acs.org
Furthermore, dirhodium(II) catalysis has been employed for the stereoselective synthesis of either exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates from N-Boc-2,5-dihydropyrrole. acs.orgnih.gov The choice of dirhodium catalyst is key to controlling the diastereoselectivity of the cyclopropanation reaction. nih.gov Optical resolution via diastereomeric salt formation or chromatography on a chiral stationary phase is another viable method for obtaining enantiomerically pure compounds, as demonstrated in the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. acs.orgresearchgate.net
Table 3: Overview of Enantioselective Syntheses
| Method | Catalyst/Strategy | Key Feature(s) | Enantioselectivity (ee) | Reference(s) |
|---|---|---|---|---|
| Asymmetric [3+2] Cycloaddition | Cu(CH₃CN)₄BF₄ / Ph-Phosferrox | Forms five contiguous stereocenters. | 97 → >99% | researchgate.netrsc.org |
| Enantioselective C-H Functionalization | Pd(0) / Diazaphospholane ligand | Modular approach using trifluoroacetimidoyl chlorides. | High | acs.orgacs.org |
| Stereoselective Cyclopropanation | Dirhodium(II) catalysts (e.g., Rh₂(esp)₂) | Selective formation of exo- or endo-diastereomers. | N/A (Diastereoselective) | acs.orgnih.gov |
| Optical Resolution | Diastereomeric salt formation / Chiral chromatography | Separation of all four stereoisomers. | N/A (Resolution) | acs.orgresearchgate.net |
| Reductive Amination/Cyclization | Cp*Ir catalyst | Cyclization of enantiopure cis-cyclopropane dicarbonyls. | High | nih.govbeilstein-journals.org |
Role of Exo 3 Azabicyclo 3.1.0 Hexan 6 Ol As a Synthetic Intermediate and Building Block
Precursor in Complex Organic Synthesis
The 3-azabicyclo[3.1.0]hexane core is a recurring motif in numerous pharmaceuticals and natural products. researchgate.netnih.govbeilstein-archives.org Consequently, the development of efficient synthetic routes to this scaffold and its derivatives, such as exo-3-azabicyclo[3.1.0]hexan-6-ol, is of significant interest. These compounds serve as pivotal intermediates for constructing more elaborate molecules. nih.govnih.gov
Construction of Spirocyclic Heterocycles
A key application of the 3-azabicyclo[3.1.0]hexane framework is in the synthesis of spirocyclic heterocycles. nih.govbeilstein-journals.org Spiro compounds, which contain two rings connected by a single common atom, are prevalent in many biologically active natural products. nih.govbeilstein-journals.org The rigid nature of the 3-azabicyclo[3.1.0]hexane system provides a well-defined three-dimensional orientation for appended functionalities.
One notable method involves the 1,3-dipolar cycloaddition of azomethine ylides to cyclopropenes. beilstein-journals.org This approach allows for the stereocontrolled synthesis of a wide array of spiro-fused 3-azabicyclo[3.1.0]hexanes. beilstein-journals.org For instance, the reaction of stable azomethine ylides with various cyclopropenes yields bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane in moderate to good yields with high diastereoselectivity. beilstein-journals.org The reactivity of the cyclopropene (B1174273) double bond, enhanced by ring strain, is a key factor in the success of these cycloaddition reactions. beilstein-journals.org
Table 1: Examples of Spirocyclic Heterocycles Synthesized from 3-Azabicyclo[3.1.0]hexane Precursors
| Starting Material | Reagent | Product Type | Reference |
|---|---|---|---|
| Protonated Ruhemann's Purple (stable azomethine ylide) | 3-substituted and 3,3-disubstituted cyclopropenes | Bis-spirocyclic 3-azabicyclo[3.1.0]hexanes | beilstein-journals.org |
Synthesis of Polycyclic Systems
Beyond spirocycles, the 3-azabicyclo[3.1.0]hexane scaffold is a valuable precursor for the construction of more complex polycyclic systems. researchgate.net Various synthetic strategies have been developed to elaborate this core structure into intricate molecular frameworks.
One such strategy is the palladium-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes. researchgate.net This powerful reaction forms three carbon-carbon bonds, two rings, and two adjacent quaternary carbon stereocenters in a single step with excellent control over regioselectivity and enantioselectivity. researchgate.net The resulting polycyclic products can be further functionalized to generate a diverse library of 3-azabicyclo[3.1.0]hexane-containing molecules. researchgate.net
Another approach involves the sequential [3+2]/[2+1] annulation reaction of acrylonitriles derived from benzimidazole (B57391) and indole (B1671886) with vinylsulfonium salts, leading to functionalized polycyclic molecules with three contiguous stereocenters. researchgate.net
Utility in Scaffold Diversification and Modification
The 3-azabicyclo[3.1.0]hexane framework is an excellent platform for scaffold diversification, a key strategy in modern drug discovery. nih.gov Its rigid structure allows for the precise spatial arrangement of pharmacophoric groups, which is crucial for optimizing interactions with biological targets. nih.govthieme-connect.de The ability to introduce a wide range of substituents onto the bicyclic core enables the exploration of chemical space and the generation of libraries of diverse compounds for biological screening. rsc.orgscispace.com
Methods for modifying the 3-azabicyclo[3.1.0]hexane scaffold include:
N-functionalization: The nitrogen atom at the 3-position can be readily derivatized with various substituents.
C-H functionalization: Recent advances have enabled the direct functionalization of C-H bonds on the cyclopropane (B1198618) ring, providing a powerful tool for late-stage diversification. acs.org
Ring-opening reactions: Selective cleavage of the cyclopropane ring can lead to the formation of other valuable heterocyclic systems, such as substituted pyrrolidines. researchgate.net
A notable example of scaffold diversification is the synthesis of CHF₂-substituted 3-azabicyclo[3.1.0]hexanes. rsc.orgscispace.com This was achieved through the photochemical decomposition of CHF₂-substituted pyrazolines, demonstrating excellent functional group tolerance and providing access to novel fluorinated analogs. rsc.orgscispace.com
Comparison with Related Bicyclic Scaffolds in Synthetic Utility
The 3-azabicyclo[3.1.0]hexane scaffold possesses distinct advantages compared to other bicyclic systems used in organic synthesis. Its compact and rigid nature, combining a five-membered pyrrolidine (B122466) ring with a three-membered cyclopropane ring, provides a unique conformational constraint. rsc.org
Table 2: Comparison of Bicyclic Scaffolds
| Scaffold | Key Features | Synthetic Utility |
|---|---|---|
| 3-Azabicyclo[3.1.0]hexane | Rigid, conformationally constrained. rsc.org Provides precise 3D orientation of substituents. nih.gov | Precursor for spirocycles and polycycles. researchgate.netbeilstein-journals.org Platform for scaffold diversification. nih.gov |
| 8-Azabicyclo[3.2.1]octane | Less strained than 3-azabicyclo[3.1.0]hexane. Offers different spatial arrangements of functional groups. | Used in the synthesis of tropane (B1204802) alkaloids and their analogs. |
| 2-Azabicyclo[2.2.1]heptane | Highly rigid and strained. | Utilized as a constrained scaffold in medicinal chemistry. |
| 6-Oxa-3-azabicyclo[3.2.1]octane | Introduces an oxygen atom, altering polarity and hydrogen bonding capabilities. cymitquimica.com | Offers different physicochemical properties for drug design. cymitquimica.com |
In comparison to the more flexible piperidine (B6355638) ring, the 3-azabicyclo[3.1.0]hexyl system acts as a conformationally constrained isostere, which can be advantageous in designing compounds with improved binding affinity and selectivity for their biological targets. rsc.orgscispace.com While other bicyclic scaffolds like the 8-azabicyclo[3.2.1]octane and 2-azabicyclo[2.2.1]heptane systems also provide rigid frameworks, the specific geometry of the 3-azabicyclo[3.1.0]hexane scaffold offers a unique and valuable addition to the synthetic chemist's toolbox. The development of synthetic methods that allow for the selective formation of either the exo or endo isomers further enhances its utility, providing access to a wider range of stereochemically defined molecules. nih.govthieme-connect.deresearchgate.net
Theoretical and Computational Investigations of Exo 3 Azabicyclo 3.1.0 Hexan 6 Ol Systems
Density Functional Theory (DFT) Studies on Reaction Mechanisms
DFT studies have been instrumental in elucidating the mechanisms of reactions that form the 3-azabicyclo[3.1.0]hexane core. A primary synthetic route is the cyclopropanation of N-protected 2,5-dihydropyrroles with diazoacetates, catalyzed by transition metal complexes, most notably dirhodium(II) catalysts. nih.govacs.org
Computational investigations into similar cycloaddition reactions have provided insights into the controlling factors of stereoselectivity. For instance, DFT calculations on the (5+2) cycloaddition of oxidopyridinium betaines have been used to analyze activation barriers for different transition states (TS), predicting the preference for either exo or endo products. researchgate.net In one study, the activation barrier for the endo-TS was calculated to be 0.4 kcal/mol lower than that of the exo-TS. researchgate.net
For the dirhodium(II)-catalyzed cyclopropanation using ethyl diazoacetate (EDA), DFT would be used to model the rhodium-carbene intermediate and its subsequent reaction with the olefin. These models help rationalize the high diastereoselectivity observed in these reactions. The mechanism involves the formation of a rhodium-carbene, which then transfers the carbene to the double bond of the dihydropyrrole. The stereochemical outcome is dictated by the catalyst's ligand sphere and the approach of the substrate.
The mechanism for cycloaddition reactions involving cyclopropenes and stable azomethine ylides has been studied using DFT at the M11/cc-pVDZ level of theory, revealing that the reactions are controlled by the HOMO(cyclopropene)–LUMO(ylide) interaction. researchgate.net Such computational approaches are crucial for understanding and optimizing reaction conditions to achieve desired stereoisomers of bicyclic systems like exo-3-azabicyclo[3.1.0]hexan-6-ol.
Conformational Analysis and Stereoelectronic Effects
Stereoelectronic effects play a crucial role in the stability and reactivity of this scaffold. In related saturated six-membered nitrogen heterocycles, homoanomeric effects, which are through-space interactions between a lone pair on the nitrogen atom and an antibonding sigma orbital (σ) on a β-carbon, are significant. researchgate.net Specifically, the "W-effect," an interaction in a W-shaped arrangement, is noted to be greater in nitrogen-containing analogs compared to their oxygen counterparts. researchgate.net In the this compound system, the nitrogen lone pair can interact with the σ orbitals of the C-C bonds of the cyclopropane (B1198618) ring, influencing the ring's conformation and the reactivity of the system.
Furthermore, hyperconjugative interactions can activate specific bonds. In a related fused methyleneaziridine, the exocyclic C–N bond was found to be electronically activated through hyperconjugation with a carbamate (B1207046) carbonyl π-system. rsc.org A similar effect could be anticipated for N-protected derivatives of this compound, where the nitrogen lone pair or the π-system of a protecting group could interact with the strained bonds of the adjacent cyclopropane ring, influencing its chemical properties.
Prediction of Reactivity and Selectivity
Computational models are pivotal in predicting the reactivity and stereochemical outcome of synthetic routes to 3-azabicyclo[3.1.0]hexanes. The selective synthesis of either the exo or endo isomer is a common challenge that can be addressed through careful selection of catalysts and reaction conditions, often guided by theoretical predictions. nih.govacs.orgresearchgate.net
A key example is the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA). nih.govacs.org Research has shown that the choice of dirhodium(II) catalyst is critical for controlling the exo/endo selectivity. By using specific catalysts, either the exo or endo product can be formed with high diastereoselectivity. nih.govacs.org For instance, the Rh₂(esp)₂ catalyst has been shown to be highly effective. nih.govacs.org
The following table summarizes the optimization of this reaction, demonstrating how changes in catalyst and conditions affect yield and selectivity.
| Entry | Catalyst (mol %) | Temperature (°C) | Time (h) | Yield (%)² | Diastereomeric Ratio (exo:endo)³ |
|---|---|---|---|---|---|
| 1 | Rh₂(OAc)₄ (1.0) | 25 | 12 | 48 | 1.5:1 |
| 2 | Rh₂(esp)₂ (0.01) | 40 | 8.5 | 54 | >20:1 |
| 3 | Rh₂(esp)₂ (0.005) | 40 | 8.5 | 52 | >20:1 |
| 4 | Rh₂(esp)₂ (0.005) | 90 | 8.5 | 76 | >20:1 |
¹ Data adapted from studies on the synthesis of 3-azabicyclo[3.1.0]hexane-6-carboxylates. nih.govacs.org ² Crude yield determined by qHNMR analysis. nih.govacs.org ³ Diastereomeric ratio calculated from crude ¹H NMR. nih.govacs.org
These results show that by optimizing the catalyst and temperature, not only can the catalyst loading be dramatically reduced to as low as 0.005 mol %, but the yield can also be significantly improved while maintaining excellent exo selectivity. nih.govacs.org Such studies, combining experimental screening with computational rationalization, are essential for predicting and achieving high selectivity in the synthesis of specific isomers like this compound.
Molecular Modeling of Structural Scaffolds
The 3-azabicyclo[3.1.0]hexane ring system is considered a "privileged scaffold" in medicinal chemistry. unife.it This is due to its rigid, three-dimensional architecture which is present in numerous pharmaceutical compounds and lead candidates. nih.govacs.org Molecular modeling is extensively used to explore how this scaffold can be decorated with various functional groups to interact with biological targets.
The defined and constrained geometry of the exo-3-azabicyclo[3.1.0]hexane system allows for the precise spatial arrangement of substituents. nih.gov This is a highly desirable feature in drug design, as it reduces the entropic penalty upon binding to a receptor and allows for the optimization of interactions with specific residues in a protein's binding site.
Modeling studies help in:
Scaffold Hopping: Replacing common, flexible, or planar ring systems in existing drugs with the rigid 3-azabicyclo[3.1.0]hexane core to improve properties like metabolic stability, cell permeability, or binding affinity.
Library Design: Designing combinatorial libraries of compounds based on the exo-3-azabicyclo[3.1.0]hexane scaffold for high-throughput screening against various biological targets. researchgate.net
Structure-Activity Relationship (SAR) Studies: Understanding how the placement of functional groups on the rigid bicyclic frame affects biological activity, guiding the synthesis of more potent and selective drug candidates.
The utility of this scaffold is evident in its incorporation into a variety of lead compounds. nih.govacs.org The development of efficient synthetic methods, guided by molecular modeling and computational studies, continues to expand the accessibility and application of this valuable structural motif in the search for new therapeutics. researchgate.net
Analytical and Spectroscopic Characterization Focus on Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the stereochemistry of 3-azabicyclo[3.1.0]hexane derivatives. Both ¹H and ¹³C NMR provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.
In the case of exo-3-azabicyclo[3.1.0]hexan-6-ol and its derivatives, the diastereomeric ratio can often be determined by analyzing the crude reaction mixture using ¹H NMR. umich.edu The relative stereochemistry of substituents on the bicyclic ring system can be established by analyzing the coupling constants (³J H-H) and through-space interactions observed in Nuclear Overhauser Effect Spectroscopy (NOESY) experiments. For instance, analysis of ³J H-H coupling constants can reveal the dihedral angles between adjacent protons, which in turn helps to deduce the pseudoaxial or pseudoequatorial conformations of substituents on the pyrrolidine (B122466) ring. acs.org NOESY correlations provide evidence for the spatial proximity of protons, which is crucial for assigning the relative and absolute stereochemistry. acs.org
Table 1: Representative ¹H NMR Data for a Substituted 3-Azabicyclo[3.1.0]hexane Derivative
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-1 | 2.50 | d | 6.0 |
| H-2 | 3.10 | dd | 12.0, 6.0 |
| H-4 | 3.40 | dd | 12.0, 3.0 |
| H-5 | 2.05 | m | |
| H-6 | 4.20 | t | 3.0 |
| OH | 3.80 | br s |
Note: This is a representative table; actual chemical shifts and coupling constants will vary depending on the specific substituents and the solvent used.
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry is an essential analytical tool for confirming the molecular weight of this compound and its analogs. chem960.com High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental composition of the molecule, further corroborating its structure. Electron ionization (EI) is a common technique used to generate the mass spectrum of such compounds. nist.gov
Table 2: Mass Spectrometry Data for a Bicyclo[3.1.0]hexan-3-ol Derivative
| Ion | m/z (Observed) | m/z (Calculated) | Formula |
| [M]⁺ | 152.2334 | 152.1201 | C₁₀H₁₆O |
| [M-H₂O]⁺ | 134.2223 | 134.1096 | C₁₀H₁₄ |
| [M-CH₃]⁺ | 137.2185 | 137.1017 | C₉H₁₃O |
Source: Data adapted from NIST Mass Spectrometry Data Center. nist.gov This table is for a related bicyclo[3.1.0]hexan-3-ol and serves as an example of the type of data obtained.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. rsc.orgmedify.co For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) and amine (N-H) functional groups. The presence of a broad absorption band in the region of 3100-3500 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol, while the N-H stretching vibration of the secondary amine would typically appear in a similar region. specac.com The C-H stretching vibrations of the aliphatic ring structure are expected in the 2850-3000 cm⁻¹ range. libretexts.org The region below 1500 cm⁻¹, known as the fingerprint region, provides a unique pattern of absorptions that is characteristic of the entire molecular structure. specac.com
Table 3: Characteristic Infrared Absorption Frequencies
| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |
| Alcohol (O-H) | Stretch, H-bonded | 3100-3500 | Strong, Broad |
| Amine (N-H) | Stretch | 3300-3500 | Medium |
| Alkane (C-H) | Stretch | 2850-3000 | Strong |
| C-N | Stretch | 1020-1250 | Medium |
| C-O | Stretch | 1000-1260 | Strong |
Note: The exact position and intensity of these bands can be influenced by factors such as hydrogen bonding and the physical state of the sample.
Future Directions in Exo 3 Azabicyclo 3.1.0 Hexan 6 Ol Research
Development of Novel and Sustainable Synthetic Routes
Future research will prioritize the development of more efficient, cost-effective, and environmentally friendly methods for synthesizing the exo-3-azabicyclo[3.1.0]hexane core.
A significant area of focus is the improvement of catalytic systems. While methods like the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate have shown promise, further advancements are needed. nih.gov Research is directed towards utilizing even lower catalyst loadings (<0.005 mol %) and developing catalysts that are more robust and recyclable. nih.gov The goal is to create processes that are not only high-yielding but also economically viable on a large scale, minimizing the need for expensive and often toxic heavy metals. nih.govresearchgate.net
Key strategies for sustainable synthesis include:
Transition-Metal-Free Reactions : Expanding the scope of metal-free cyclization reactions to reduce reliance on expensive and potentially toxic catalysts. bohrium.com
Photoredox Catalysis : Utilizing light to drive chemical reactions, offering mild conditions and unique reactivity patterns for constructing the bicyclic system. researchgate.netresearchgate.net
Flow Chemistry : Implementing continuous flow processes for the synthesis of diazo compounds and subsequent cyclopropanation, which can enhance safety and scalability. nih.gov
Exploration of New Chemical Transformations
Beyond the synthesis of the basic scaffold, a major future direction is the exploration of novel chemical transformations to diversify the functionality of exo-3-azabicyclo[3.1.0]hexan-6-ol derivatives. The inherent strain and specific stereochemistry of the bicyclic system offer unique opportunities for developing new reactions.
A key focus will be on late-stage functionalization, where complex molecules are modified in the final steps of a synthetic sequence. This approach is highly valuable in medicinal chemistry for the rapid generation of analog libraries. C-H functionalization, for instance, allows for the direct introduction of new substituents onto the carbon framework without the need for pre-installed functional groups. acs.org Palladium-catalyzed enantioselective C-H functionalization has already been shown to be a powerful tool for creating densely substituted 3-azabicyclo[3.1.0]hexanes. acs.org
The carboxylic acid functionality at the 6-position, present in related analogs, serves as a versatile handle for a wide array of chemical modifications. chem960.com Future work will likely expand on the conversion of the hydroxyl group of this compound or related functional groups into amides, esters, and other bioisosteres to explore structure-activity relationships (SAR). chem960.com
Future avenues for chemical transformation include:
Derivatization of the Bridgehead Position : Developing methods for direct functionalization at the bridgehead carbons, which is synthetically challenging but could open up new areas of chemical space. researchgate.net
Ring-Opening Reactions : Investigating controlled, regioselective ring-opening of the cyclopropane (B1198618) ring to generate highly functionalized and stereochemically rich pyrrolidine (B122466) derivatives.
Multicomponent Reactions : Designing new multicomponent reactions that incorporate the azabicyclic scaffold to rapidly build molecular complexity. rug.nl
| Transformation Type | Reagents/Catalysts | Product Class | Reference |
| C-H Functionalization | Pd(0) catalysts, trifluoroacetimidoyl chlorides | Perfluoroalkyl-containing 3-azabicyclo[3.1.0]hexanes | acs.org |
| Nucleophilic Substitution | Polychloronitrobutadienes | Highly functionalized pyrazoles, pyrimidines | nih.govbeilstein-journals.org |
| Cyclopropanation | Dirhodium(II) catalysts, ethyl diazoacetate | Exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates | nih.gov |
| Domino Metathesis | Styrene derivatives, catalytic hydrogenation | C6-functionalized azabicycloalkane scaffolds | nih.gov |
Advanced Computational Studies for Rational Design
Computational chemistry is poised to play an increasingly critical role in the rational design of novel this compound derivatives and the optimization of their synthetic routes. In silico methods can significantly accelerate the discovery process by predicting molecular properties, reaction outcomes, and biological activities, thereby reducing the need for extensive empirical screening.
Density Functional Theory (DFT) calculations will be instrumental in elucidating reaction mechanisms. escholarship.orgbeilstein-journals.org By modeling transition states and reaction pathways, researchers can better understand the factors controlling selectivity (e.g., exo/endo selectivity in cyclopropanation) and reactivity. This knowledge can then be used to rationally design more efficient catalysts and optimize reaction conditions. nih.govbeilstein-journals.org
For drug discovery applications, molecular docking and molecular dynamics (MD) simulations will be essential. nih.govnih.gov These techniques can predict how different derivatives of the 3-azabicyclo[3.1.0]hexane scaffold will bind to specific biological targets, such as enzymes or receptors. nih.gov This allows for the virtual screening of large compound libraries and the prioritization of candidates with the highest predicted binding affinity and most favorable interaction profiles for synthesis and biological testing. The computational design of derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide as potential inhibitors for the SARS-CoV-2 main protease serves as a prime example of this approach. nih.gov
Key applications of computational studies will include:
Predictive Modeling : Using quantitative structure-activity relationship (QSAR) models to predict the biological activity of new analogs.
Pharmacophore Mapping : Identifying the key structural features of the scaffold responsible for biological activity to guide the design of new, more potent compounds. chem960.com
Mechanism Elucidation : Understanding the mechanistic details of new synthetic transformations to improve their efficiency and selectivity. escholarship.org
| Computational Method | Application | Research Focus | Reference |
| Density Functional Theory (DFT) | Mechanism Elucidation | Understanding cycloaddition selectivity | beilstein-journals.org |
| Molecular Docking | Rational Drug Design | Identifying potential enzyme inhibitors | nih.gov |
| Molecular Dynamics (MD) | Binding Stability Analysis | Simulating protein-ligand interactions over time | nih.gov |
| Pharmacophore Modeling | Lead Optimization | Guiding the design of new P2Y14R antagonists | nih.gov |
Integration into Automated Synthesis Platforms
The integration of synthetic routes for this compound and its derivatives into automated synthesis platforms represents a significant leap forward in efficiency and discovery throughput. Automated synthesizers can perform multi-step chemical reactions with high precision and reproducibility, enabling the rapid generation of compound libraries for screening. acs.orgchemrxiv.org
High-throughput experimentation (HTE) can be used to quickly screen a wide range of catalysts, reagents, and reaction conditions to optimize the synthesis of the azabicyclic core. acs.org This automated approach can accelerate the development of the novel and sustainable synthetic routes discussed in section 8.1. The development of a high-throughput automated synthesis for bicyclo[1.1.1]pentylamines, another strained bicyclic structure, demonstrates the feasibility and power of this approach for rapidly exploring chemical space. acs.org
Once an efficient and robust synthetic route is established, it can be programmed into a small molecule synthesizer. chemrxiv.org These platforms can iteratively perform reaction cycles—such as coupling reactions to a functionalized 3-azabicyclo[3.1.0]hexane core followed by purification—to build a diverse library of analogs with minimal human intervention. This capability will dramatically shorten the timeline for medicinal chemistry campaigns, allowing for faster cycles of design, synthesis, and testing.
The future integration will focus on:
Developing robust reactions suitable for automation, with high yields and simple purification procedures.
Creating modular building blocks derived from this compound that can be readily used in automated coupling sequences.
Combining automated synthesis with automated biological screening to create a closed-loop discovery engine that can autonomously design, synthesize, and evaluate new drug candidates.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for achieving high exo-selectivity in the synthesis of Exo-3-azabicyclo[3.1.0]hexan-6-OL?
- Methodological Answer : The exo-selectivity of this bicyclic compound can be optimized using cyclopropanation reactions with dirhodium(II) catalysts. For example, cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate at 0.005 mol% dirhodium(II) catalyst loading yields predominantly the exo-isomer. Reaction conditions (temperature, pH) must be tightly controlled to minimize endo byproduct formation . Alternative routes, such as titanium-mediated Kulinkovich hydroxycyclopropanation, also provide stereochemical control, enabling exo-configuration retention .
Q. How can nuclear magnetic resonance (NMR) spectroscopy be employed to confirm the stereochemical purity of this compound?
- Methodological Answer : High-resolution - and -NMR are critical for distinguishing exo and endo isomers. Key diagnostic signals include coupling constants between the bridgehead protons (e.g., J in the exo isomer ≈ 5–7 Hz) and chemical shifts of the hydroxyl group (δ ~2.5–3.5 ppm in exo vs. δ ~4.0 ppm in endo). X-ray crystallography, as demonstrated for 6-(p-iodobenzenesulfonyl)-3-oxa-6-azabicyclo[3.1.0]hexane, can validate the boat conformation and fusion angles (112°) characteristic of the exo configuration .
Q. What are the primary challenges in isolating this compound from reaction mixtures, and how can they be addressed?
- Methodological Answer : Co-elution of exo/endo isomers during chromatography is a major challenge. Reverse-phase HPLC with chiral stationary phases (e.g., amylose-based columns) improves resolution. Alternatively, derivatization (e.g., Boc-protection of the amine) enhances separation efficiency. Mass spectrometry (HRMS) can confirm molecular weight and purity (>95%) post-isolation .
Advanced Research Questions
Q. How does the stereochemical configuration of this compound influence its binding affinity to opioid receptor subtypes (e.g., μ, κ, δ)?
- Methodological Answer : The exo configuration induces distinct spatial orientation of the hydroxyl and amine groups, critical for receptor interaction. Pharmacophore modeling reveals that exo stereochemistry aligns with the μ-opioid receptor’s hydrophobic pocket, enhancing binding affinity (K < 50 nM). In contrast, endo isomers show reduced selectivity due to steric clashes. Radioligand displacement assays (e.g., using -DAMGO) and molecular dynamics simulations are recommended to quantify subtype-specific interactions .
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, buffer pH). Standardizing protocols (e.g., HEK-293 cells expressing human opioid receptors) and using positive controls (e.g., naloxone for antagonism) improves reproducibility. Meta-analyses of structure-activity relationship (SAR) data, such as the table below, help identify trends:
| Derivative | Substituent | μ-Opioid K (nM) | Selectivity (μ/κ) |
|---|---|---|---|
| 15 | 6-(4-Fluoro) | 22 ± 3 | 12:1 |
| 16 | 6-(3-Cl) | 45 ± 7 | 5:1 |
Source: Adapted from .
Q. How can computational modeling guide the design of this compound analogs with improved blood-brain barrier (BBB) permeability?
- Methodological Answer : Quantitative structure-property relationship (QSPR) models predict logP and polar surface area (PSA) to optimize BBB penetration. For instance, replacing the hydroxyl group with a methyl ester (PSA reduction from 60 Ų to 40 Ų) increases logP from 1.2 to 2.5, enhancing brain uptake (B/B ratio > 4 in rats). In vivo microdialysis validates CNS exposure .
Q. What analytical techniques are recommended for detecting degradation products of this compound under accelerated stability conditions?
- Methodological Answer : Forced degradation studies (40°C/75% RH, 0.1 M HCl/NaOH) coupled with LC-MS/MS identify major degradation pathways. Oxidation at the bridgehead carbon and ring-opening via hydrolysis are common. UPLC-PDA at 210 nm and 254 nm tracks degradants, while tandem MS/MS fragments confirm structures. Stability-indicating methods must achieve resolution (R > 2.0) between parent compound and degradants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
